1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- 1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16930066
InChI: InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15)
SMILES:
Molecular Formula: C11H8ClN5O2
Molecular Weight: 277.66 g/mol

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-

CAS No.:

Cat. No.: VC16930066

Molecular Formula: C11H8ClN5O2

Molecular Weight: 277.66 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- -

Specification

Molecular Formula C11H8ClN5O2
Molecular Weight 277.66 g/mol
IUPAC Name 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Standard InChI InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15)
Standard InChI Key VXSFERMGCMRQLJ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NC(=NO1)C2=CN=C3C(=C2Cl)C=CN3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A 4-chloro-1H-pyrrolo[2,3-b]pyridine moiety, comprising a bicyclic framework with a pyrrole ring fused to a pyridine. The chlorine substituent at position 4 enhances electrophilic reactivity and influences dipole interactions .

  • A 1,2,4-oxadiazole ring at position 3, serving as a bioisostere for ester or amide groups. The oxadiazole’s resonance stabilization contributes to metabolic stability .

  • An N-methyl carboxamide group at position 5, providing hydrogen-bonding capabilities critical for target engagement .

The molecular formula C₁₁H₈ClN₅O₂ (MW: 289.67 g/mol) reflects a planar geometry with calculated logP values suggesting moderate lipophilicity (estimated 2.1–2.5) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry944122-71-8
Molecular Weight289.67 g/mol
FormulaC₁₁H₈ClN₅O₂
XLogP32.3 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of 1,2,4-oxadiazole derivatives:

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation (150°C, 20 min) with ceric ammonium nitrate (CAN) catalysis, reducing reaction times from hours to minutes while improving yields to 68–72% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 5.2 Hz, 1H, pyrrole-H), 3.12 (s, 3H, N-CH₃) .

  • HRMS: m/z 290.0461 [M+H]⁺ (calc. 290.0464) .

Challenges and Future Directions

Metabolic Stability

Preliminary microsomal studies indicate rapid hepatic clearance (t₁/₂ = 12 min in rat liver microsomes), necessitating prodrug strategies or fluorine substitutions .

Target Identification

CRISPR-Cas9 screening and chemoproteomic approaches are needed to map protein interaction networks. Priority targets include:

  • Serine/threonine-protein kinase PLK1

  • DNA gyrase subunit B

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